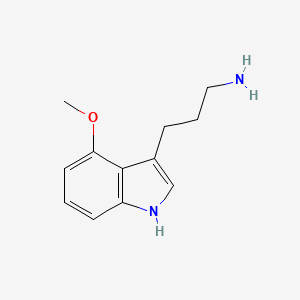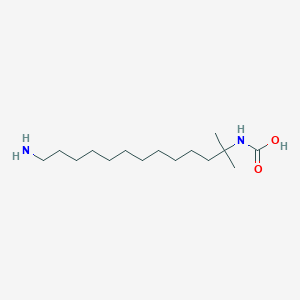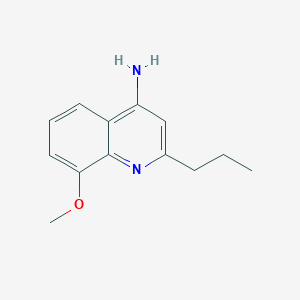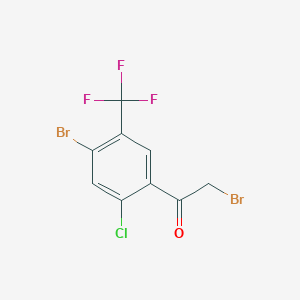
Sulfo-Cyanine7 bis-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfo-Cy7 bis-NHS ester is a water-soluble, bifunctional dye that possesses two terminal N-hydroxysuccinimide ester functions. These NHS esters can react specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, at neutral or slightly basic conditions to form a covalent bond . This compound is particularly useful for the cross-conjugation of amines and other advanced labeling applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy7 bis-NHS ester involves the reaction of sulfo-Cyanine7 with N-hydroxysuccinimide in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions . The NHS esters formed are semi-stable and can be used promptly for further reactions with primary amines .
Industrial Production Methods
Industrial production of Sulfo-Cy7 bis-NHS ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
Sulfo-Cy7 bis-NHS ester primarily undergoes substitution reactions where the NHS ester groups react with nucleophiles, particularly primary amines, to form stable amide bonds . This reaction is highly efficient at pH 7-8 and is commonly performed in phosphate-buffered saline (PBS) at pH 7.2-7.5 .
Common Reagents and Conditions
Reagents: Primary amines, EDC, NHS, sulfo-NHS
Conditions: Neutral to slightly basic pH (7-8), organic solvents like DMSO or DMF, aqueous buffers like PBS
Major Products
The major products of these reactions are amide-linked conjugates where the Sulfo-Cy7 dye is covalently attached to the target molecule, such as a protein or peptide .
科学研究应用
Sulfo-Cy7 bis-NHS ester is widely used in various scientific research fields due to its unique properties:
Chemistry: Used for labeling and crosslinking primary amines in peptides and proteins.
Biology: Employed in fluorescence imaging and tracking of biomolecules in live cells and tissues.
Medicine: Utilized in diagnostic assays and therapeutic research for tracking drug delivery and distribution.
Industry: Applied in the development of biosensors and other analytical tools.
作用机制
The mechanism of action of Sulfo-Cy7 bis-NHS ester involves the formation of stable amide bonds through the reaction of its NHS ester groups with primary amines. This reaction releases the NHS or sulfo-NHS group, creating a covalent bond between the dye and the target molecule . The dye’s near-infrared fluorescence properties make it ideal for non-invasive imaging and tracking in biological systems .
相似化合物的比较
Similar Compounds
- Sulfo-Cyanine5 bis-NHS ester
- Sulfo-Cyanine3 bis-NHS ester
- Disuccinimidyl suberate (DSS)
- Bis[sulfosuccinimidyl] suberate (BS3)
- 3,3’-Dithiobis[sulfosuccinimidylpropionate] (DTSSP)
Uniqueness
Sulfo-Cy7 bis-NHS ester stands out due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging . Its high water solubility and efficient amine-reactive properties make it a versatile tool for various labeling and crosslinking applications .
属性
分子式 |
C50H57KN4O14S2 |
|---|---|
分子量 |
1041.2 g/mol |
IUPAC 名称 |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E)-2-[3-[(E)-2-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C50H58N4O14S2.K/c1-49(2)37-31-35(69(61,62)63)18-20-39(37)51(28-9-5-7-14-47(59)67-53-43(55)24-25-44(53)56)41(49)22-16-33-12-11-13-34(30-33)17-23-42-50(3,4)38-32-36(70(64,65)66)19-21-40(38)52(42)29-10-6-8-15-48(60)68-54-45(57)26-27-46(54)58;/h16-23,30-32H,5-15,24-29H2,1-4H3,(H-,61,62,63,64,65,66);/q;+1/p-1 |
InChI 键 |
QNQRBLILCWCNAQ-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)CCCCCC(=O)ON7C(=O)CCC7=O)C.[K+] |
规范 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)CCCCCC(=O)ON7C(=O)CCC7=O)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13724992.png)
![Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13724994.png)

![Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B13725008.png)

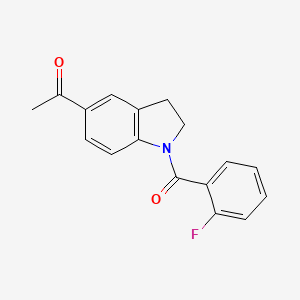
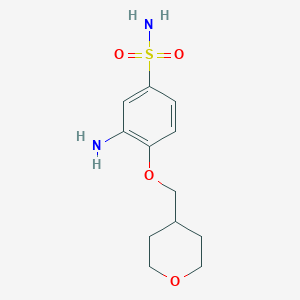
![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)
![3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13725045.png)
